2-Mercaptopyridine (CAS 73018-10-7) is a versatile organosulfur heterocycle characterized by its ability to undergo thione-thiol tautomerization and its unique ortho-relationship between the pyridine nitrogen and the exocyclic sulfur [1]. This structural arrangement makes it a highly privileged bidentate (S,N) ligand and a bifunctional ambiphilic catalyst [2]. In industrial and advanced laboratory procurement, it is primarily sourced as a precursor for transition metal catalysis, a potent corrosion inhibitor for steel surfaces, and a specialized hydrogen-atom transfer (HAT) agent in advanced organic synthesis [1]. Its value proposition rests entirely on its specific geometric ability to form stable metallacycles and chelated surface monolayers, distinguishing it from other mercapto-heterocycles [2].
Procurement substitution with the para-isomer (4-mercaptopyridine), generic thiols (thiophenol), or hydroxyl analogs routinely leads to process failure or severe yield degradation [1]. The critical differentiator is the 1,3-N,S-chelation geometry unique to the 2-position [2]. In surface passivation, 4-mercaptopyridine adsorbs in a tilted or perpendicular monodentate fashion, whereas 2-mercaptopyridine forms a robust S-M-N chelate, significantly enhancing monolayer stability and corrosion resistance [1]. In catalytic applications, the hemilability of the 2-mercaptopyridine wingtip is required to stabilize active low-valent metal centers and facilitate proton transfer; 4-mercaptopyridine cannot form the necessary 7-membered metallacycles, rendering it catalytically inactive in specific cross-coupling and hydroamination workflows [2].
Electrochemical impedance measurements demonstrate that 2-mercaptopyridine provides significantly higher inhibition efficiency against the corrosion of C60 steel in 3.5 wt% NaCl solutions compared to 4-mercaptopyridine [1]. This superior performance is attributed to the formation of a highly stable S-Fe-N surface chelate, an adsorption geometry that is structurally impossible for the para-substituted 4-mercaptopyridine [1].
| Evidence Dimension | Corrosion inhibition efficiency and polarization resistance |
| Target Compound Data | 2-Mercaptopyridine (High efficiency via S,N-chelation) |
| Comparator Or Baseline | 4-Mercaptopyridine (Lower efficiency via monodentate adsorption) |
| Quantified Difference | Superior inhibition efficiency and higher polarization resistance for 2-MP in neutral chloride media |
| Conditions | Electrochemical impedance measurements (EIM) on C60 steel in aqueous 3.5 wt% NaCl |
Dictates the selection of 2-MP over 4-MP for marine and industrial cooling water corrosion inhibitor formulations.
In the photoredox-catalyzed deoxygenative deuteration of alcohols, 2-mercaptopyridine acts as an essential dual deuterium-shuttle and electron-transfer catalyst, achieving up to 92% isolated yield and 97% deuterium incorporation [1]. When 4-mercaptopyridine or generic aryl/alkyl thiols were substituted under identical conditions, the reaction proved to be completely unproductive, yielding 0% of the desired product [1].
| Evidence Dimension | Isolated yield of deoxygenated deuterated product |
| Target Compound Data | 2-Mercaptopyridine (92% yield, 97% D-incorporation) |
| Comparator Or Baseline | 4-Mercaptopyridine and thiophenol (0% yield / unproductive) |
| Quantified Difference | 92% absolute yield advantage |
| Conditions | Photoredox catalysis using D2O as the deuterium source |
Proves that 2-MP is uniquely required as a bifunctional HAT catalyst for isotopic labeling, and generic thiols cannot be substituted.
The synthesis of MIC-Pd(II)-PEPPSI complexes utilizing a 2-mercaptopyridine wingtip allows for the isolation of a cyclometalated dicationic complex that efficiently catalyzes the intermolecular hydroamination of terminal alkynes, achieving an 82% yield [1]. In stark contrast, the analogous complex functionalized with 4-mercaptopyridine cannot form the necessary 7-membered metallacycle and results in 0% yield (no reaction) under the same catalytic conditions [1].
| Evidence Dimension | Catalytic yield in intermolecular hydroamination |
| Target Compound Data | 2-Mercaptopyridine-functionalized Pd-PEPPSI complex (82% yield) |
| Comparator Or Baseline | 4-Mercaptopyridine-functionalized analogue (0% yield) |
| Quantified Difference | 82% absolute yield advantage |
| Conditions | Intermolecular hydroamination between anilines and terminal alkynes at 100 °C |
Demonstrates that the hemilabile coordination of the 2-MP wingtip is strictly necessary to stabilize the active Pd(0) species for complex cross-coupling.
2-Mercaptopyridine functions as a highly effective, metal-free ambiphilic organocatalyst for the isodesmic C-H transfer borylation of heteroarenes, driving the borylation of 1-methylindole to 90% conversion [1]. Comparative screening revealed that structurally related heterocycles, such as 2-mercaptopyrimidine and 2-mercaptopyrazine, exhibited significantly lower catalytic activity due to suboptimal Lewis basicity and Brønsted acidity profiles [1].
| Evidence Dimension | Conversion rate in transfer borylation |
| Target Compound Data | 2-Mercaptopyridine (90% conversion) |
| Comparator Or Baseline | 2-Mercaptopyrimidine and 2-Mercaptopyrazine (Significantly lower activity) |
| Quantified Difference | Substantially higher conversion rate for 2-MP |
| Conditions | 10-25 mol% catalyst loading, 110 °C, in air |
Highlights 2-MP's optimal electronic profile for transfer borylation, guiding catalyst procurement for late-stage functionalization.
Formulating protective coatings or water-treatment additives for C60 steel in neutral chloride environments (e.g., seawater, cooling systems) where strong S,N-surface chelation is required to outperform generic thiols [1].
Synthesis of specialized Pd-PEPPSI or Ru complexes for challenging cross-coupling and hydroamination reactions, leveraging the reversible coordination of the pyridine nitrogen [2].
Acting as an essential hydrogen/deuterium atom transfer (HAT) catalyst in the deoxygenative deuteration of alcohols for pharmaceutical ADME studies [3].
Serving as an inexpensive, air-stable ambiphilic organocatalyst for the C-H borylation of heteroarenes in late-stage functionalization [4].